molecular formula C19H16N4O3S B2921527 3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-83-8

3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2921527
CAS No.: 396719-83-8
M. Wt: 380.42
InChI Key: FICWNABWURPJKU-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Compounds similar to "3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" are often used in the synthesis of diverse heterocyclic structures. These structures are crucial in developing pharmaceuticals and materials with specific properties. For example, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized for generating various derivatives, such as pyrazoles and pyrazolopyrimidines, which are significant in medicinal chemistry and synthetic organic chemistry (Mohareb et al., 2004).

Antitumor Activity

Some benzothiazole derivatives, designed based on structures similar to the one , have shown potent antitumor activity. These derivatives exhibit selective cytotoxicity against tumorigenic cell lines, highlighting the potential of such compounds in cancer therapy (Yoshida et al., 2005).

Carbonic Anhydrase Inhibition

Metal complexes of compounds with a similar structural framework have demonstrated strong inhibitory properties against carbonic anhydrase isoenzymes. This activity is relevant in designing diuretics, antiglaucoma agents, and in the treatment of other conditions (Büyükkıdan et al., 2013).

Antimicrobial Agents

Derivatives synthesized from similar compounds have shown potent antimicrobial activity, indicating their potential in developing new antibiotics or antiseptics. This is particularly important in the current era of increasing antibiotic resistance (El-ziaty et al., 2018).

Molecular Interaction Studies

The study of molecular interactions, such as hydrogen bonding and molecular-electronic structures, in compounds like "this compound," contributes to our understanding of molecular conformations and reactivity. This knowledge is crucial in materials science and drug design (Portilla et al., 2007).

Properties

IUPAC Name

3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-3-2-4-13(9-12)19(24)20-18-16-10-27-11-17(16)21-22(18)14-5-7-15(8-6-14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWNABWURPJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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